Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Aflatrem structure
Produktname:Aflatrem
CAS-Nr.:70553-75-2
MF:C32H39NO4
MW:501.656369447708
CID:565965
PubChem ID:107718

Aflatrem Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
    • Aflatrem
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
    • ZEL123Y65D
    • AFLATREME
    • C20555
    • Q27295396
    • CHEMBL327558
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
    • (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
    • 70553-75-2
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
    • UNII-ZEL123Y65D
    • (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • CHEBI:181944
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
    • 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • NS00127058
    • DTXSID70990787
    • NSC629669
    • AKOS040761314
    • 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
    • 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • alpha,alpha-Dimethylallylpaspalinine
    • HY-N7780
    • CS-0137563
    • Inchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
    • InChI-Schlüssel: YVDJBQQJIDPRKP-SLUQHKSNSA-N
    • Lächelt: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O

Berechnete Eigenschaften

  • Genaue Masse: 501.28807
  • Monoisotopenmasse: 501.288
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 1090
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topologische Polaroberfläche: 71.6

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.26
  • Siedepunkt: 663.6°C at 760 mmHg
  • Flammpunkt: 355.2°C
  • Brechungsindex: 1.643
  • PSA: 71.55
  • Dampfdruck: 0.0±2.1 mmHg at 25°C

Aflatrem Sicherheitsinformationen

Aflatrem Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN3351-5mg
Aflatrem
70553-75-2
5mg
¥ 29500 2024-07-20
TargetMol Chemicals
TN3351-1 mL * 10 mM (in DMSO)
Aflatrem
70553-75-2 98%
1 mL * 10 mM (in DMSO)
¥ 35400 2023-09-15
TargetMol Chemicals
TN3351-5 mg
Aflatrem
70553-75-2 98%
5mg
¥ 29,500 2023-07-11
A2B Chem LLC
AH23471-1mg
aflatrem
70553-75-2 98.0%
1mg
$837.00 2023-12-30
A2B Chem LLC
AH23471-5mg
aflatrem
70553-75-2 98.0%
5mg
$910.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5 mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2
5mg
¥7200.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2 ,98.0%
5mg
¥7200.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3351-1 mg
Aflatrem
70553-75-2
1mg
¥3635.00 2022-04-26
TargetMol Chemicals
TN3351-1 ml * 10 mm
Aflatrem
70553-75-2
1 ml * 10 mm
¥ 35400 2024-07-20
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm